N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide
Description
N-[(2-Methoxyphenyl)methyl]-3-(5-{[(3-Nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a heterocyclic compound featuring:
- Sulfanyl-linked 3-nitrophenylmethyl group: Introduces electron-withdrawing nitro (–NO₂) substituents, influencing electronic properties and metabolic stability.
- Propanamide side chain: Attached to a 2-methoxyphenylmethyl group, enhancing solubility and enabling hydrogen bonding.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O5S/c1-38-24-12-5-2-8-19(24)16-29-25(34)14-13-23-27(35)32-26(30-23)21-10-3-4-11-22(21)31-28(32)39-17-18-7-6-9-20(15-18)33(36)37/h2-12,15,23H,13-14,16-17H2,1H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQCCWBHSOFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxyphenyl group
- A nitrophenyl moiety
- An imidazoquinazolin core
This structural diversity contributes to its potential biological effects.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives of imidazoquinazolines have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, including breast cancer (MCF-7 and MDA-MB-231) and colon cancer (HT-29) cell lines. The mechanism often involves the modulation of apoptosis-related proteins and cell cycle arrest at specific phases .
Antimicrobial Properties
Compounds containing nitrophenyl groups have been documented for their antimicrobial activities. Research has shown that similar structures can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Anti-inflammatory Effects
The imidazoquinazoline framework has been associated with anti-inflammatory activity. Studies suggest that such compounds may inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), thereby reducing inflammation in various models . This property makes them candidates for treating inflammatory diseases.
Case Studies
-
Anticancer Activity in MCF-7 Cells :
A study reported that derivatives similar to the target compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . -
Antimicrobial Efficacy :
Research on related nitrophenyl compounds demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The study highlighted the importance of the nitro group in enhancing antimicrobial potency .
Summary of Biological Activities
| Activity Type | Cell Line / Pathogen | IC50 / Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | Low µM | Induction of apoptosis, cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Disruption of cell membrane |
| Anti-inflammatory | In vitro models | Varies | Inhibition of COX and pro-inflammatory cytokines |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains and fungi.
- Study Findings : A related compound demonstrated effectiveness against Staphylococcus aureus and several Candida species, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The imidazoquinazoline framework is often associated with anticancer properties. Compounds in this class have been reported to induce apoptosis in cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes in cancer cells. Studies have shown that modifications to the quinazoline structure can enhance its cytotoxic effects against various cancer types.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are particularly relevant in conditions where inflammation plays a critical role in disease progression.
- Research Evidence : Some derivatives have been shown to reduce pro-inflammatory cytokine levels in vitro, indicating potential therapeutic applications in inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antimicrobial Activity Study : A study evaluated the efficacy of various quinazoline derivatives against Candida albicans, revealing that certain modifications led to enhanced antifungal activity compared to standard treatments.
- Anticancer Mechanism Investigation : Research on related imidazoquinazolines demonstrated their ability to inhibit cancer cell proliferation through cell cycle arrest and apoptosis induction.
- Inflammation Model : In vivo models have shown that certain analogs can significantly reduce inflammation markers, supporting their use in therapeutic formulations for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structure and Substituent Variations
Imidazo[1,2-c]quinazolin Derivatives
Key Observations :
Pharmacological Properties
Mitochondrial Channel Modulation
- ’s analogue with a 3,4-dimethoxyphenyl group demonstrates activity on mitoBK channels , similar to plasma membrane BK channels. The target compound’s nitro group may reduce mitochondrial uptake due to increased hydrophobicity .
- Electron-withdrawing groups (e.g., –NO₂) in the target compound could destabilize binding to potassium channels compared to electron-donating substituents (e.g., –OCH₃) .
Epigenetic Targets
- Vorinostat analogues () highlight the importance of hydroxamate groups for HDAC inhibition. The target compound lacks this moiety but shares a propanamide chain, which may enable weaker HDAC binding via surface interactions .
Q & A
Q. What are the established synthetic routes for this compound, and how is its structural integrity confirmed experimentally?
The synthesis of structurally complex heterocycles like this compound typically involves multi-step reactions, including condensation, sulfanyl group incorporation, and amide coupling. Key characterization techniques include 1H/13C-NMR to confirm substituent positions and connectivity, IR spectroscopy to identify functional groups (e.g., carbonyl at ~1700 cm⁻¹), and elemental analysis (C, H, N) to validate purity . For example, analogous imidazoquinazoline derivatives were synthesized via thiourea intermediates and confirmed via spectral data .
Q. What solubility and stability profiles should researchers prioritize during preliminary studies?
Solubility in polar aprotic solvents (e.g., DMSO, DMF) is critical for in vitro assays, while stability under varying pH and temperature conditions must be assessed via HPLC-UV or LC-MS over 24–72 hours. Methoxy and nitro groups may confer sensitivity to light or acidic conditions, necessitating storage in inert atmospheres .
Q. How can researchers address low yields during the sulfanyl-group incorporation step?
Optimize reaction time and temperature using Design of Experiments (DoE) . For instance, thiourea formation in similar compounds required precise stoichiometry of thiolating agents (e.g., Lawesson’s reagent) and anhydrous conditions to minimize disulfide byproducts .
Q. What safety protocols are recommended for handling intermediates like 3-nitrophenylmethanethiol?
Use Schlenk-line techniques under nitrogen to prevent oxidation of thiol intermediates. Personal protective equipment (PPE) and fume hoods are mandatory due to potential toxicity and volatility .
Advanced Research Questions
Q. How can Bayesian optimization improve the synthesis of this compound compared to traditional trial-and-error methods?
Bayesian algorithms efficiently explore multidimensional parameter spaces (e.g., catalyst loading, solvent ratio) to maximize yield. For example, flow-chemistry systems optimized diazomethane synthesis by iteratively adjusting residence time and temperature, reducing optimization cycles by 40% .
Q. What strategies resolve contradictions in NMR data for the imidazoquinazoline core?
Combine 2D-NMR (COSY, HSQC) to assign overlapping proton signals. In triazoloquinazolines, NOESY correlations differentiated between regioisomers, while deuterium exchange experiments identified exchangeable protons .
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-nitrophenylsulfanyl moiety in biological activity?
Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methoxy groups) and compare bioactivity via enzyme inhibition assays or cell viability studies . For sulfonamide derivatives, electron-withdrawing groups enhanced binding to hydrophobic enzyme pockets .
Q. What analytical methods quantify trace impurities in bulk samples of this compound?
High-resolution LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) can detect impurities at <0.1% levels. Monolithic columns are effective for scaling pharmacopeial methods to industrial standards .
Q. How do computational models predict metabolic degradation pathways for this compound?
Use density functional theory (DFT) to identify electrophilic sites prone to cytochrome P450 oxidation. Molecular docking with CYP3A4 or CYP2D6 isoforms can predict metabolites, validated via in vitro microsomal assays .
Q. What continuous-flow approaches mitigate hazards associated with nitro group reduction?
Flow reactors enable safer handling of exothermic reductions (e.g., H₂/Pd-C) by controlling pressure and temperature in real time. For example, Swern oxidations in flow systems minimized hazardous intermediate accumulation .
Methodological Tables
Table 1. Key Characterization Data for Analogous Compounds
| Compound Class | Key NMR Shifts (ppm) | IR Peaks (cm⁻¹) | Reference |
|---|---|---|---|
| Imidazoquinazoline | 7.2–8.5 (aromatic), 4.3 (CH₂S) | 1695 (C=O), 1250 (C-S) | |
| Triazoloquinazoline | 2.8 (N-CH₃), 7.8 (quinazoline H) | 1670 (C=N) |
Table 2. Optimization Parameters for Bayesian Algorithms
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Catalyst Concentration | 0.5–5 mol% | 2.8 mol% | +22% |
| Reaction Temperature | 60–120°C | 95°C | +18% |
| Solvent Ratio (DMF:H₂O) | 9:1 to 7:3 | 8:2 | +15% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
